molecular formula C4H3F3N2O2 B1396359 [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol CAS No. 1338495-26-3

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B1396359
CAS No.: 1338495-26-3
M. Wt: 168.07 g/mol
InChI Key: XSBJPDRLQJPUNB-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis conditions . The reaction conditions often involve visible light irradiation and the use of catalysts like ruthenium or iridium complexes.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol may involve scalable synthetic routes that ensure high yield and purity. Metal-free oxidative trifluoromethylation methods using reagents like sodium trifluoromethanesulfinate (CF3SO2Na) have been developed for efficient and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted oxadiazole derivatives, which can exhibit different functional groups such as aldehydes, carboxylic acids, or substituted amines.

Scientific Research Applications

Chemistry

In chemistry, [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group enhances the stability and lipophilicity of the resulting compounds, making it valuable in the development of new materials and catalysts .

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the bioavailability and metabolic stability of pharmaceutical agents, leading to the development of new drugs with enhanced therapeutic properties .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications in crop protection and the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to the modulation of biological pathways. For example, in pharmaceutical applications, it may inhibit specific enzymes or receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol include:

Uniqueness

The uniqueness of this compound lies in its oxadiazole ring, which provides distinct electronic and steric properties compared to other trifluoromethyl-substituted heterocycles. This makes it a valuable scaffold for the development of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2/c5-4(6,7)3-8-2(1-10)11-9-3/h10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBJPDRLQJPUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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